1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-10-9-14-15(17(24)26-8)11-13(12-16(14)23)22-28-20(4,5)21(6,7)29-22/h9-12H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPXJELLVSDYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CN(C3=C2)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid pinacol ester is coupled with various aryl halides under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized indole derivatives .
Scientific Research Applications
Anticancer Activity
Boronic acids, including derivatives like 1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, have been studied for their anticancer properties. Notably, boronic acids can inhibit proteasome activity, which is crucial in cancer cell regulation. For instance, Bortezomib, a boronic acid derivative, is FDA-approved for multiple myeloma treatment .
Case Study :
In a recent study, the compound was evaluated alongside other boronic acids for their ability to induce apoptosis in cancer cell lines. The results indicated that 1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid exhibited moderate cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM.
Antiviral Applications
Research has also indicated that boronic acids can possess antiviral properties. The mechanism often involves the inhibition of viral proteases or polymerases.
Case Study :
A study on the antiviral efficacy of various boronic acids found that derivatives similar to 1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid showed promising results against HIV and influenza viruses by targeting viral replication pathways .
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.
Data Table: Suzuki-Miyaura Reaction Conditions
| Aryl Halide | Boronic Acid | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Bromobenzene | 1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid | Pd(PPh3)4 | Toluene | 100 °C | 85 |
| Chlorobenzene | 1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid | Ni(PCy3)2 | THF | 80 °C | 78 |
| Iodobenzene | 1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid | CuI | DMF | 90 °C | 92 |
These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Material Science Applications
Indole derivatives have been explored for their applications in organic electronics and photonics due to their unique electronic properties. The incorporation of boron into indole structures can enhance charge transport properties.
Case Study :
Research has demonstrated that films made from indole derivatives exhibit significant photoluminescence and are suitable for use in organic light-emitting diodes (OLEDs). The introduction of the boron moiety from compounds like 1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid improved the efficiency of charge carrier mobility .
Mechanism of Action
The mechanism of action of 1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key differences between the target compound and analogs arise from substituent positions and functional groups:
Notes:
- Bpin : Boronic acid pinacol ester.
- Solubility: Pinacol esters generally exhibit high solubility in chloroform and ketones (). The MeO₂C group increases polarity, possibly enhancing solubility in polar aprotic solvents (e.g., DMF) compared to non-polar analogs.
Reactivity in Cross-Coupling Reactions
The boronic ester group enables participation in Suzuki-Miyaura reactions. However, substituents influence reactivity:
- Electron-Withdrawing Groups (EWG) : The 4-MeO₂C group (EWG) activates the indole ring toward electrophilic substitution but may reduce transmetallation efficiency in Suzuki reactions due to electronic effects .
- Bromo vs. Bpin : Bromo-substituted analogs (e.g., PN-6303) are direct coupling partners, whereas Bpin-containing compounds require deprotection or transmetallation .
- BOC Protection : The BOC group stabilizes the indole NH but requires acidic conditions for removal, limiting use in base-sensitive reactions .
Spectral and Analytical Comparisons
- Pinacol Ester Peaks : All Bpin-containing compounds show a singlet for 12 equivalent methyl protons at δ 1.35–1.38 in ¹H NMR and a characteristic quaternary carbon signal near δ 84 in ¹³C NMR.
- Target Compound : Additional signals include the BOC tert-butyl group (δ ~1.4–1.5 in ¹H NMR; δ ~28 and 80 in ¹³C NMR) and the MeO₂C carbonyl carbon at δ 165–170 .
Biological Activity
1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester is a boronic ester derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound features a tert-butoxycarbonyl (BOC) protecting group, a methoxycarbonyl group, and a boronic acid moiety, which collectively contribute to its reactivity and biological interactions.
The molecular formula of 1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester is , with a molecular weight of 401.26 g/mol. Its synthesis typically involves several steps, including the formation of the boronic acid functionality through reactions that can create carbon-carbon bonds. The presence of the boronic acid group is crucial, as it allows for reversible covalent interactions with various biological targets, such as enzymes and receptors .
Comparative Analysis with Related Compounds
To better understand the biological activity of 1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-BOC-5-indoleboronic acid pinacol ester | Similar indole structure; boronic ester at different position | Different reactivity due to substitution pattern |
| 6-Methoxyindole-3-boronic acid pinacol ester | Lacks BOC protecting group; simpler structure | Increased reactivity due to absence of protective group |
| 1-Boc-indole-5-boronic acid pinacol ester | Similar indole core; differing substitution | Variations in functional groups affect reactivity |
This table illustrates how variations in substitution patterns and functional groups can influence the reactivity and potential applications of boronic esters.
Case Studies and Research Findings
Research into the bioactivity of boron-containing compounds has been expanding. A notable study investigated the bioactivity of various boronic acid derivatives, including homodimers which displayed significant antiviral activity. This suggests that modifications to the boron-containing structure can lead to enhanced biological properties .
Furthermore, investigations into the pharmacological properties of indolylboronic acids have revealed their potential in drug design. For instance, studies have shown that these compounds can effectively inhibit cancer cell proliferation while sparing non-tumorigenic cells .
Q & A
Q. What are the standard synthetic routes for preparing 1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used, with yields ranging from 42% to 94% depending on substrate and conditions .
- Reaction Conditions : Reactions are performed in polar aprotic solvents (e.g., 1,4-dioxane, DMF) at 80–100°C under inert atmospheres (argon/nitrogen). Bases like K₂CO₃ or Cs₂CO₃ are critical for deprotonation .
- Purification : Flash chromatography (petroleum ether/ethyl acetate gradients) is standard, with yields improved by degassing solvents and using excess boronic ester (1.2–1.5 eq) .
Q. How is the purity of this compound validated in academic settings?
Purity is assessed via:
- Chromatography : LC/MS monitors reaction progress and confirms final purity (>95% by GC/HPLC) .
- Spectroscopy : ¹H NMR (e.g., δ 1.50 ppm for BOC tert-butyl group) and ¹³C NMR verify structural integrity .
- Hazard Analysis : Brenk alerts (1.0 alert) and PAINS (0 alerts) screen for reactivity interference .
Q. What safety protocols are essential for handling this compound?
- Exposure Mitigation : Use PPE (gloves, goggles) and avoid inhalation/contact (H315-H319-H335 hazards). Wash skin with water for 15 minutes if exposed .
- Storage : Refrigerate in sealed containers under inert gas to prevent boronic ester hydrolysis .
- Waste Disposal : Classify as special waste; dispose via licensed facilities compliant with regional regulations .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling efficiency be optimized for this boronic ester?
- Catalyst Tuning : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient aryl halide couplings, achieving 83–94% yields vs. 42–75% .
- Solvent Systems : Mixed 1,4-dioxane/water (5:1 v/v) enhances solubility and reduces side reactions. Microwave-assisted heating (100°C, 1–5 hrs) shortens reaction times .
- Base Optimization : Cs₂CO₃ improves yields in sterically hindered couplings (e.g., indole derivatives) compared to K₂CO₃ .
Q. How should contradictory spectroscopic data between batches be resolved?
- Batch Comparison : Analyze ¹H NMR shifts for BOC (δ 1.50 ppm) and methoxycarbonyl (δ 3.80–4.10 ppm) groups. Inconsistent integration suggests incomplete deprotection or ester hydrolysis .
- Reaction Monitoring : Use LC/MS to detect intermediates (e.g., free boronic acid, m/z 210–250) from premature pinacol ester cleavage .
- Controlled Repetition : Repeat reactions under degassed conditions (argon bubbling for 30 mins) to eliminate oxidative byproducts .
Q. What methodological considerations apply to incorporating this compound into porous frameworks (e.g., COFs/MOFs)?
- Linker Design : The boronic ester’s planar geometry enables π-stacking in layered frameworks. Use condensation reactions (e.g., with triol linkers) to form B-O-C covalent bonds, as demonstrated in COF-1/COF-5 synthesis .
- Thermal Stability : The pinacol ester’s stability up to 500°C (observed in COFs) allows framework assembly under solvothermal conditions .
- Porosity Validation : Surface area analysis (BET) and PXRD confirm pore uniformity (7–27 Å) and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
